molecular formula C10H7BrN2 B105563 5-Bromo-3,3'-bipyridine CAS No. 15862-22-3

5-Bromo-3,3'-bipyridine

Cat. No.: B105563
CAS No.: 15862-22-3
M. Wt: 235.08 g/mol
InChI Key: NNNYHNUZYYNHCS-UHFFFAOYSA-N
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Description

5-Bromo-3,3’-bipyridine is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond The bromine atom in 5-Bromo-3,3’-bipyridine is attached to the fifth position of one of the pyridine rings

Biochemical Analysis

Biochemical Properties

It is known that bipyridine compounds strongly coordinate with metal centers This property could potentially influence its interactions with enzymes, proteins, and other biomolecules

Molecular Mechanism

It is possible that its effects at the molecular level could be related to its ability to coordinate with metal centers . This could potentially influence enzyme activity, gene expression, and other molecular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,3’-bipyridine typically involves the bromination of 3,3’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 5-Bromo-3,3’-bipyridine may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,3’-bipyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki coupling, Stille coupling, and Negishi coupling.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.

    Coordination Reactions: 5-Bromo-3,3’-bipyridine can form coordination complexes with metal ions, which are useful in catalysis and material science.

Common Reagents and Conditions

    Suzuki Coupling: Uses palladium catalysts and boronic acids under mild conditions.

    Stille Coupling: Involves the use of tin reagents and palladium catalysts.

    Negishi Coupling: Employs zinc reagents and palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted bipyridines, while coordination reactions can produce metal-bipyridine complexes.

Scientific Research Applications

5-Bromo-3,3’-bipyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar coordination properties.

    4,4’-Bipyridine: Another bipyridine isomer with distinct coordination behavior.

    3,4’-Bipyridine: An asymmetrical bipyridine with unique properties.

Uniqueness of 5-Bromo-3,3’-bipyridine

5-Bromo-3,3’-bipyridine is unique due to the presence of the bromine atom, which can be further functionalized through various substitution reactions. This allows for the synthesis of a wide range of derivatives with tailored properties for specific applications.

Properties

IUPAC Name

3-bromo-5-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNYHNUZYYNHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543426
Record name 5-Bromo-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15862-22-3
Record name 5-Bromo-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tetrakis(triphenylphosphine)palladium (915 mg; 0.75 mM) was added to a solution of 3,5-dibromopyridine (4.74 g, 20 mM) in 75 mL of tetrahydrofuran. After stirring for 5 minutes tetra-n-butylammonium bromide (483 mg; 1.5 mM), finely powdered potassium hydroxide (2.52 g; 45 mM) and 3-pyridyldiethylborane (2.2 g; 15 mM) were added and the resulting reaction mixture was heated to reflux for 2 hours. The reaction mixture was cooled, diluted with 100 mL of ethyl acetate and washed with 10×25 mL of saturated sodium chloride solution and dried over anhydrous magnesium sulfate. Solvent removal gave the crude product which was chromatographed on silica gel using ethyl acetate to give the desired product as a solid, boiling at 135°-6° C./~1 mm in 33% yield.
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
483 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
4.74 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
915 mg
Type
catalyst
Reaction Step Three
Yield
33%

Synthesis routes and methods II

Procedure details

Compound 6 (see WO2009/009756) was prepared as follows: a mixture of 3,5-dibromopyridine (10.6 g, 44.7 mmol), pyridin-3-ylboronic acid (5.50 g, 44.7 mmol), palladium(II) acetate (0.550 g, 2.45 mmol), triphenylphosphine (2.50 g, 9.53 mmol), potassium phosphate tribasic (19.0 g, 89.5 mmol), H2O (45 mL) and 1,4-dioxane (200 mL) was degassed with argon for 2 h. while stirring. The reaction mixture was then maintained under argon at reflux (120° C.) while stirring for 1.5 h. Upon confirming consumption of the starting material by TLC (SiO2, 7:3 dichloromethane-acetone), the reaction was cooled to RT and poured over ethyl acetate (about 400 mL). The organic phase was then washed with saturated NaHCO3, H2O and brine, dried over MgSO4, filter and concentrated in vacuo. The crude product was purified via flash chromatography (SiO2, 4:1 dichloromethane-acetone) to provide Compound 6 (5.03 g, 48%) as a white solid.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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